molecular formula C16H11N3O2 B12731649 1,3-Dihydro-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-2H-indol-2-one 2-oxime CAS No. 82349-15-3

1,3-Dihydro-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-2H-indol-2-one 2-oxime

Cat. No.: B12731649
CAS No.: 82349-15-3
M. Wt: 277.28 g/mol
InChI Key: ZRFSLJVBJSMYTG-UHFFFAOYSA-N
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Description

The compound 1,3-dihydro-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-2H-indol-2-one 2-oxime is a substituted oxindole derivative characterized by a conjugated indole-oxindole system and an oxime functional group (-NOH) at the 2-position. Its molecular formula is C₁₆H₁₀N₄O₂ (calculated from structural analogs in and ), with a molecular weight of 290.28 g/mol . The compound’s antiaromatic 2H-indol-2-one core enables reactivity with π-substrates (e.g., styrene, thiophene) to form carbocation intermediates, which are critical in synthesizing spiro-oxindole derivatives .

Properties

CAS No.

82349-15-3

Molecular Formula

C16H11N3O2

Molecular Weight

277.28 g/mol

IUPAC Name

2-(2-nitroso-1H-indol-3-yl)-1H-indol-3-ol

InChI

InChI=1S/C16H11N3O2/c20-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)19-21/h1-8,17-18,20H

InChI Key

ZRFSLJVBJSMYTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)N=O)C3=C(C4=CC=CC=C4N3)O

Origin of Product

United States

Biological Activity

1,3-Dihydro-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-2H-indol-2-one 2-oxime (CID 135705571) is a compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 1,3-Dihydro-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-2H-indol-2-one 2-oxime is C16H11N3O2. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC16H11N3O2
SMILESC1=CC=C2C(=C1)C(=C(N2)N=O)C3=C(C4=CC=CC=C4N3)O
InChIInChI=1S/C16H11N3O2/c20...
InChIKeyZRFSLJVBJSMYTG-UHFFFAOYSA-N

Antitumor Activity

Research indicates that indole derivatives exhibit significant antitumor properties. For instance, compounds similar to 1,3-Dihydro-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-2H-indol-2-one have been shown to inhibit cancer cell proliferation in various studies. A study by Wu et al. demonstrated that indole-based compounds can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Anti-inflammatory Effects

The anti-inflammatory properties of indole derivatives are well-documented. For example, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that 1,3-Dihydro-3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-2H-indol-2-one 2-oxime may also possess anti-inflammatory effects.

Case Studies

Several studies have focused on the biological activities of related indole compounds:

  • Antitumor Study : A derivative of indole was tested against breast cancer cell lines and showed a significant reduction in cell viability (IC50 values < 10 µM) .
  • Antiviral Activity : A related compound demonstrated over 50% inhibition of HSV replication at a concentration of 5 µM .
  • Anti-inflammatory Research : An indole derivative was found to significantly decrease TNF-alpha levels in a murine model of inflammation, suggesting its potential therapeutic role in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS No. Molecular Formula Key Substituents Functional Groups Applications
Target Compound 479-41-4 (analog) C₁₆H₁₀N₄O₂ Indole-oxindole core, oxime (-NOH) Oxime, conjugated diketone Drug intermediates, agrochemicals
Indigo (Indigotin) 482-89-3 C₁₆H₁₀N₂O₂ Bis-indole core Two conjugated diketones Dyeing, historical pigments
3-(2-Oxopropylidene)indolin-2-one 6524-20-5 C₁₁H₉NO₂ Acetone-derived alkylidene Ketone, α,β-unsaturated carbonyl Organic synthesis intermediates
3,3-Dimethylindolin-2-one 19155-24-9 C₁₀H₁₁NO 3,3-Dimethyl groups Lactam (cyclic amide) Polymer stabilizers, bioactive scaffolds
Nintedanib (BIBF 1120) 656247-17-5 C₃₁H₃₃N₅O₄ Indole-carboxylic acid ester Kinase inhibitor motifs Anticancer (VEGFR/PDGFR inhibitor)
Key Observations:
  • Indole-Oxindole Core : The target compound shares a conjugated indole-oxindole system with indigo but differs in substituents. Indigo lacks the oxime group and is planar due to its bis-indole structure, enabling π-stacking in dyes .
  • Reactivity: The oxime group in the target compound enhances nucleophilicity compared to non-oximated analogs like 3-(2-oxopropylidene)indolin-2-one . This facilitates coordination with metal ions (e.g., silicon in diorganosilicon complexes) for agrochemical applications .
  • Bioactivity : Unlike 3,3-dimethylindolin-2-one (a simple lactam), the target compound’s conjugated system and oxime group mimic kinase inhibitor pharmacophores, as seen in nintedanib .
Key Observations:
  • The target compound’s synthesis leverages the reactivity of the antiaromatic 2H-indol-2-one intermediate, enabling stepwise functionalization .
  • Compared to indigo’s labor-intensive extraction, the target compound’s chemical synthesis offers higher reproducibility for industrial use .
  • Nintedanib’s complexity results in lower yields, highlighting the efficiency of oxindole-based syntheses .

Pharmacological and Physicochemical Properties

Property Target Compound Indigo 3,3-Dimethylindolin-2-one Nintedanib
LogP 2.1 (predicted) 3.5 1.8 4.2
Solubility Low in water, soluble in DMSO Insoluble in water Moderate in ethanol Low (requires sulfonate salt formulation)
Bioactivity Antifungal (in silico) None (dye) Weak enzyme inhibition Tyrosine kinase inhibition (IC₅₀ = 1–10 nM)
Thermal Stability Stable up to 200°C Decomposes at 390°C Stable up to 150°C Degrades above 180°C
Key Observations:
  • The target compound’s lower LogP compared to indigo suggests better membrane permeability, critical for drug delivery .
  • Its thermal stability exceeds simpler lactams (e.g., 3,3-dimethylindolin-2-one), likely due to conjugation .

Preparation Methods

Aldol Condensation of Isatins with Indoxyl Derivatives

One of the most established routes to synthesize indirubin-type compounds, including the target 2-oxime derivative, is via aldol condensation between isatin and indoxyl anion generated in situ.

  • Key Step : Lipase-catalyzed deacetylation of indoxyl acetate generates the indoxyl anion under anhydrous and anaerobic conditions.
  • Reaction Conditions : The condensation is typically performed in tetrahydrofuran (THF) solvent.
  • Yields : High yields reported for indirubin (76%), 6-bromoindirubin (82%), and 6-bromoindirubin-3′-oxime (78% in two steps), indicating the efficiency of this method.

This method is notable for its mild enzymatic catalysis and environmentally friendly conditions, avoiding harsh reagents.

Base-Assisted Cyclization and Oxidation of Cyanoketones

Another synthetic approach involves the base-assisted intramolecular cyclization of cyanoketone precursors followed by oxidation steps:

  • Mechanism : The α-CH bond adjacent to the ketone is deprotonated by a base (e.g., KOH), forming an enolate intermediate that undergoes nucleophilic attack and cyclization.
  • Oxidation : Dimethyl sulfoxide (DMSO) acts as an oxidant, facilitating the formation of the indolin-2-one core.
  • Typical Procedure : Mixing the cyanoketone with KOH and DMSO at room temperature, followed by acidification with acetic acid to precipitate the product.
  • Yields : Moderate to good yields (~77-79%) with purification by column chromatography or recrystallization.

This method is advantageous for its operational simplicity and scalability.

Condensation of Isatin with Indole Derivatives under Reflux

A classical synthetic route involves the condensation of isatin derivatives with indole or substituted indole compounds under reflux conditions:

  • Solvent and Temperature : Reflux in appropriate solvents such as ethanol or acetic acid at temperatures around 110-115°C.
  • Reaction Monitoring : Removal of by-products like acetone by distillation during the reaction improves yield and purity.
  • Subsequent Steps : The crude product, often containing unreacted amines and acetone traces, can be further reacted or purified.
  • Applications : This method is used for preparing intermediates for complex molecules like Sunitinib, indicating its robustness.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Aldol condensation (enzymatic) Isatin + indoxyl acetate, lipase, THF 76-82 Mild, environmentally friendly Requires enzyme and anaerobic conditions
Base-assisted cyclization Cyanoketone + KOH + DMSO, room temp 77-79 Simple, scalable Requires careful control of oxidation
Reflux condensation Isatin + indole derivatives, reflux 110-115°C Not specified Robust, suitable for intermediates High temperature, by-product removal needed
Metal-free cycloaddition Nitrile oxides + alkynes, microwave or mild heating High (related compounds) Metal-free, regioselective Indirect relevance, may need adaptation

Q & A

Basic Question | Methodological Answer

  • Catalytic Condensation : Use p-toluenesulfonic acid (p-TSA) as a catalyst for Knoevenagel-type condensations, achieving yields >90% under mild conditions (e.g., 80°C, 2–4 hours) .
  • Solvent Optimization : Polar aprotic solvents like DMSO or DMF enhance reaction rates and product stability .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates tautomerically pure forms .

What safety precautions are necessary when handling this compound?

Basic Question | Methodological Answer

  • Hazard Mitigation : Wear nitrile gloves and goggles due to skin/eye irritation risks (GHS Category 2/2A) .
  • Exposure Response : For oral exposure (H302), administer activated charcoal and seek medical attention immediately. Ensure proper ventilation to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

How can researchers resolve discrepancies in spectral data between batches?

Advanced Question | Methodological Answer

  • Tautomerism Analysis : Use variable-temperature 1^1H NMR to detect equilibrium between enol-imine and keto-amine forms, which may cause shifting peaks .
  • Crystallography : Single-crystal X-ray diffraction (e.g., for 3o and 3l derivatives) provides unambiguous structural confirmation .
  • Batch Comparison : Cross-validate HPLC purity (>98%) and elemental analysis (e.g., C: 79.97% calc. vs. 79.93% exp.) to rule out impurities .

What strategies optimize synthesis for higher yields and selectivity?

Advanced Question | Methodological Answer

  • Catalyst Screening : Replace p-TSA with Lewis acids (e.g., ZnCl2_2) to enhance regioselectivity in indole coupling reactions .
  • Microwave Assistance : Reduce reaction times from hours to minutes while maintaining >90% yields .
  • Substituent Effects : Electron-donating groups (e.g., methoxy) on indole rings stabilize intermediates, improving yields .

How can advanced characterization techniques validate tautomeric forms?

Advanced Question | Methodological Answer

  • Solid-State NMR : Differentiate tautomers by analyzing 15^15N chemical shifts in crystalline vs. amorphous phases .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict thermodynamic stability of tautomers and align with experimental IR/NMR data .
  • UV-Vis Spectroscopy : Monitor tautomeric equilibria in solution via absorbance shifts (e.g., λmax_{\text{max}} 450–500 nm for enol-imine forms) .

What biological interactions are reported for this compound and its derivatives?

Advanced Question | Methodological Answer

  • Kinase Inhibition : Derivatives like KY19382 (C17_{17}H11_{11}Cl2_2N3_3O2_2) inhibit GSK-3β (IC50_{50} = 10 nM) and CXXC5-DVL (IC50_{50} = 19 nM), activating Wnt/β-catenin signaling .
  • Cytotoxicity Screening : Assess in vitro toxicity against cancer lines (e.g., B16 melanoma) using MTT assays, noting IC50_{50} values in the micromolar range .
  • Metabolic Studies : Evaluate oral bioavailability in murine models by tracking plasma concentrations via LC-MS/MS .

What challenges arise in synthesizing and characterizing derivatives?

Advanced Question | Methodological Answer

  • Steric Hindrance : Bulky substituents (e.g., ferrocenyl groups) reduce coupling efficiency; mitigate via Sonogashira or Suzuki-Miyaura cross-coupling .
  • Regioselectivity : Use directing groups (e.g., bromo substituents) to control indole C3 vs. C2 functionalization .
  • Stability Testing : Monitor hydrolytic degradation (e.g., oxime hydrolysis) under physiological pH using accelerated stability protocols .

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